Ethyl 8-methylimidazo[1,2-a]pyridine-3-carboxylate
Overview
Description
Ethyl 8-methylimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 8-methylimidazo[1,2-a]pyridine-3-carboxylate can be synthesized through various methods. One common approach involves the condensation of 2-aminopyridine with α-bromoketones or α-chloroketones, followed by cyclization . Another method includes the NaOH-promoted cycloisomerization of N-propargylpyridiniums under ambient, aqueous, and metal-free conditions .
Industrial Production Methods
Industrial production often employs catalytic routes to assemble the imidazo[1,2-a]pyridine scaffold. These processes may involve metal-catalyzed coupling reactions using catalysts such as copper, iron, gold, ruthenium, and palladium . these methods can present challenges in product separation and often require undesirable solvents and high temperatures .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-methylimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: Metal-free oxidation strategies can be employed.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: Substitution reactions, particularly at the methyl position, are well-established.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, bases like NaOH, and oxidizing agents. Reaction conditions can vary from ambient temperatures to high temperatures, depending on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce various functional groups at specific positions on the imidazo[1,2-a]pyridine scaffold .
Scientific Research Applications
Ethyl 8-methylimidazo[1,2-a]pyridine-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 8-methylimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, some derivatives of imidazo[1,2-a]pyridine have been shown to inhibit c-MET kinases, which are involved in carcinogenesis . The compound’s effects are mediated through its binding to these targets, leading to the modulation of various biological processes .
Comparison with Similar Compounds
Ethyl 8-methylimidazo[1,2-a]pyridine-3-carboxylate can be compared with other similar compounds, such as:
These compounds share the imidazo[1,2-a]pyridine scaffold but differ in their substituents and functional groups, which can influence their chemical reactivity and biological activity. The unique structural features of this compound contribute to its distinct properties and applications .
Properties
IUPAC Name |
ethyl 8-methylimidazo[1,2-a]pyridine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-11(14)9-7-12-10-8(2)5-4-6-13(9)10/h4-7H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYPYDVJIQTHBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1C=CC=C2C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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